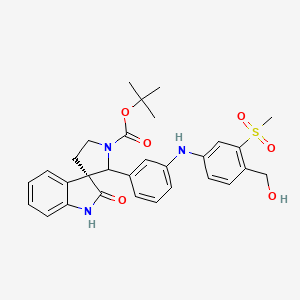
LXR|A agonist-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liver X receptor agonist-3 is a compound that targets liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammatory responses. Liver X receptors are classified into two isoforms: liver X receptor alpha and liver X receptor beta. These receptors play a crucial role in cholesterol homeostasis, fatty acid metabolism, and immune responses. Liver X receptor agonist-3 has gained attention for its potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of liver X receptor agonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of liver X receptor agonist-3 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Liver X receptor agonist-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Liver X receptor agonist-3 is compared with other similar compounds, such as T0901317 and GW3965, which are also liver X receptor agonists. While all these compounds share the ability to activate liver X receptors, liver X receptor agonist-3 is unique in its specific binding affinity, selectivity, and therapeutic potential. Similar compounds include:
Liver X receptor agonist-3 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical applications .
Eigenschaften
Molekularformel |
C30H33N3O6S |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |
InChI-Schlüssel |
YIKYKYFYFWNCSE-WSXWNZDHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


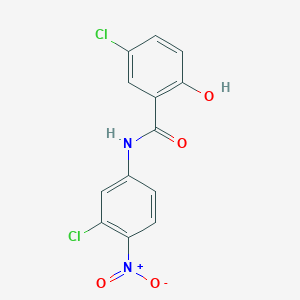
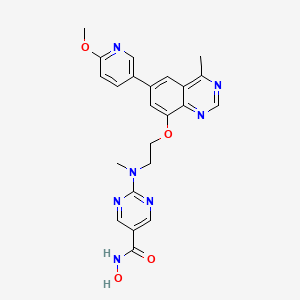
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)
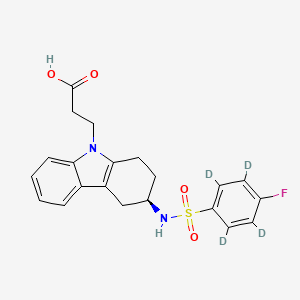



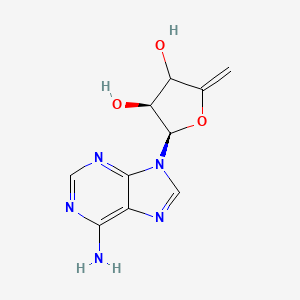



![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


